molecular formula C28H32N2O2 B5158158 N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

Cat. No.: B5158158
M. Wt: 428.6 g/mol
InChI Key: MXMLSOAZNRGDBT-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management. The structure of this compound includes a piperidine ring, which is a common feature in many synthetic opioids.

Properties

IUPAC Name

N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-29(22-24-10-6-3-7-11-24)28(31)25-12-14-26(15-13-25)32-27-17-20-30(21-18-27)19-16-23-8-4-2-5-9-23/h2-15,27H,16-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMLSOAZNRGDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide typically involves several steps, starting with the preparation of the piperidine ring. This can be achieved through a series of reactions, including alkylation and cyclization. The final step involves the introduction of the benzamide group, which is often done through a reaction with benzoyl chloride under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, often using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.

    Biology: The compound is studied for its interactions with opioid receptors, providing insights into the mechanisms of opioid action and addiction.

    Medicine: Research on this compound helps in the development of new pain management therapies and understanding the pharmacokinetics and pharmacodynamics of synthetic opioids.

    Industry: It is used in the development of new synthetic routes and production methods for fentanyl analogs.

Mechanism of Action

N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide exerts its effects by binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters like substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects.

Comparison with Similar Compounds

N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is similar to other fentanyl analogs such as:

    Fentanyl: A widely used synthetic opioid with a similar structure but different substituents on the piperidine ring.

    Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.

    Alfentanil: A shorter-acting fentanyl analog used in anesthesia.

    Sufentanil: A more potent analog used in surgical settings.

The uniqueness of this compound lies in its specific substituents, which can influence its binding affinity and potency at opioid receptors.

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